L-NIL

iNOS Inhibition Enzyme Selectivity Nitric Oxide Synthase

L-NIL (L-N⁶-(1-Iminoethyl)lysine) is a synthetic arginine analog that acts as a competitive, substrate-site inhibitor of inducible nitric oxide synthase (iNOS). Its core value proposition lies in its moderate yet meaningful selectivity for iNOS over the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms.

Molecular Formula C8H17N3O2
Molecular Weight 187.24 g/mol
Cat. No. B1223763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NIL
Molecular FormulaC8H17N3O2
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=NCCCCC(C(=O)O)N)N
InChIInChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1
InChIKeyONYFNWIHJBLQKE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-NIL: Potent and Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor for Inflammation Research


L-NIL (L-N⁶-(1-Iminoethyl)lysine) is a synthetic arginine analog that acts as a competitive, substrate-site inhibitor of inducible nitric oxide synthase (iNOS). Its core value proposition lies in its moderate yet meaningful selectivity for iNOS over the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms [1]. This profile is critical for experimental models where broad-spectrum NOS inhibition would confound results through unwanted cardiovascular or neurological effects. The compound exists primarily as a dihydrochloride salt and is often utilized in preclinical research via its more stable prodrug, L-NIL-TA (SC-51), which is rapidly converted to the active L-NIL moiety in vivo [2].

Why L-NIL Cannot Be Casually Substituted with Other iNOS Inhibitors in Research


In the landscape of NOS inhibitors, the term 'iNOS-selective' encompasses a wide spectrum of actual functional differentiation. Substituting L-NIL with another 'selective' inhibitor like 1400W, GW274150, or the older aminoguanidine without rigorous cross-validation introduces significant experimental variability due to marked differences in in vitro potency, isoform selectivity ratios, and in vivo pharmacokinetics [1][2]. For instance, while 1400W exhibits >4000-fold selectivity for iNOS over eNOS in purified enzyme assays, its tight-binding kinetics and different chemical scaffold yield distinct in vivo exposure and off-target profiles compared to L-NIL [1]. Furthermore, the choice between the active compound L-NIL and its prodrug SC-51 has critical implications for formulation and dosing; direct use of the hygroscopic parent compound L-NIL may compromise experimental reproducibility in long-term studies compared to the stable, orally bioavailable prodrug [2]. These quantitative and practical distinctions necessitate a product-specific evaluation rather than class-level interchangeability.

L-NIL Product-Specific Quantitative Differentiation Evidence Guide


In Vitro Selectivity Profile: L-NIL vs. Aminoguanidine and 1400W

L-NIL exhibits a moderate and well-characterized selectivity profile for iNOS that differs quantitatively from both older (aminoguanidine) and newer (1400W) iNOS inhibitors. In purified human enzyme assays, L-NIL demonstrates an IC50 of 1.6 µM for iNOS, with selectivities of 49-fold over eNOS and 23-fold over nNOS [1]. In contrast, aminoguanidine shows an iNOS IC50 of 31 µM with only 11-fold selectivity over eNOS and 5.5-fold over nNOS, while 1400W displays an iNOS IC50 of 0.23 µM with exceptional selectivity over eNOS (>4000-fold) but more modest selectivity over nNOS (32-fold) [1]. This places L-NIL in a distinct 'moderate-selectivity' category, offering a balance that may be preferable when complete ablation of constitutive NOS activity is undesirable.

iNOS Inhibition Enzyme Selectivity Nitric Oxide Synthase

In Vivo Functional Selectivity: L-NIL Spares Endothelial Function vs. L-NAME

A critical functional distinction between L-NIL and non-selective NOS inhibitors is its capacity to preserve endothelium-dependent relaxation (EDR) at doses that inhibit iNOS. In ex vivo rat aortic ring assays, the non-selective inhibitor L-NAME inhibited acetylcholine-induced EDR at concentrations of 10, 30, and 60 µM, directly demonstrating eNOS inhibition. In stark contrast, 10 µM of L-NIL, a concentration that effectively inhibits iNOS activity, did not impair EDR [1]. This functional sparing of eNOS translates to in vivo hemodynamic effects, where the L-NIL prodrug SC-51 did not elevate mean arterial pressure (MAP) at doses up to 30 mg/kg, whereas L-NAME at 3 mg/kg significantly increased MAP [1].

Vascular Biology Endothelial Function iNOS Inhibition

Prodrug Strategy Mitigates Hygroscopic Handling Challenges of L-NIL

The parent compound L-NIL dihydrochloride is known to be hygroscopic, a property that can compromise accurate weighing, long-term stability, and formulation reproducibility in laboratory settings [1]. This physical property has been circumvented through the development of the 5-tetrazole amide prodrug, L-NIL-TA (also known as SC-51). In contrast to L-NIL, the prodrug is described as a stable, nonhygroscopic, crystalline solid [2]. Critically, this prodrug is rapidly converted in vivo to the active L-NIL moiety, maintaining the pharmacological profile while offering superior handling and oral bioavailability [2][3].

Chemical Stability Formulation Prodrug

Clinical Translation: L-NIL Prodrug SC-51 Demonstrates Durable iNOS Inhibition in Humans

The clinical utility of the L-NIL pharmacophore has been validated through its prodrug, SC-51. In a randomized, double-blind, placebo-controlled crossover trial in healthy volunteers and mild asthmatics, a single 200 mg oral dose of SC-51 reduced exhaled breath nitric oxide (NO) levels to less than 2 ppb within 15 minutes [1]. This represented >90% inhibition of baseline NO levels in asthmatic patients, and the effect persisted for at least 72 hours [1]. Importantly, this profound and sustained inhibition of iNOS-derived NO occurred without significant effects on blood pressure, pulse rate, or respiratory function (FEV1), confirming the functional eNOS-sparing profile in humans [1].

Asthma Clinical Pharmacology iNOS Inhibition

Disease Model Efficacy: L-NIL Matches Aminoguanidine's Benefit While Outperforming L-NAME in Endotoxemia

In a rat model of LPS-induced gastric injury, L-NIL was directly compared to the non-selective inhibitor L-NAME and the older iNOS-selective inhibitor aminoguanidine. Both L-NIL (10 mg/kg, i.p.) and aminoguanidine (45 mg/kg, i.p.) similarly attenuated LPS-induced increases in MMP-2 and MT1-MMP protein production, which are key mediators of gastric injury [1]. Critically, while both selective inhibitors reduced gastric injury, the non-selective inhibitor L-NAME (5 mg/kg, s.c.) failed to attenuate injury and actually increased MMP-2 levels, likely due to its concurrent inhibition of protective eNOS pathways [1]. This study provides a clear, head-to-head demonstration that selective iNOS inhibition with L-NIL confers therapeutic benefit in this model, whereas non-selective NOS inhibition is detrimental.

Endotoxemia Gastric Injury Matrix Metalloproteinases

Optimal Application Scenarios for L-NIL and Its Prodrug SC-51


Preclinical In Vivo Models of Inflammatory Disease Requiring eNOS Sparing

For studies in sepsis, rheumatoid arthritis, or inflammatory bowel disease where maintaining vascular homeostasis is critical, L-NIL (or its prodrug SC-51) is the preferred tool over non-selective NOS inhibitors like L-NAME. As demonstrated, L-NIL does not impair endothelium-dependent relaxation or elevate blood pressure at effective iNOS-inhibitory doses [1]. This allows for unambiguous attribution of observed effects to iNOS inhibition, without the confounding cardiovascular toxicity associated with broad-spectrum NOS inhibitors. The prodrug SC-51 is particularly suitable for chronic oral dosing studies due to its stability and bioavailability [2].

Translational Asthma and Airway Inflammation Research

The prodrug SC-51 is uniquely positioned for studies investigating the role of iNOS in airway inflammation. Its clinical validation in reducing exhaled nitric oxide in asthmatic patients by >90% within 15 minutes of oral dosing, with effects lasting 72 hours, provides a robust translational bridge [1]. Researchers can use SC-51 in preclinical models of asthma (e.g., ovalbumin-challenged mice) with confidence that its pharmacodynamic effects are relevant to human disease, and that the compound's eNOS-sparing profile avoids the cardiovascular side effects that would limit the use of non-selective inhibitors in such studies [1].

Studies Differentiating iNOS from Constitutive NOS Isoforms in Complex Tissues

In experimental systems where iNOS, eNOS, and nNOS are co-expressed (e.g., brain, kidney, cardiovascular tissues), the moderate selectivity of L-NIL (49-fold over eNOS, 23-fold over nNOS [1]) provides a valuable 'middle ground.' It offers sufficient selectivity to functionally isolate iNOS contributions without the extreme potency and potential off-target complexities of ultra-selective inhibitors like 1400W. This profile is ideal for pharmacological dissection of NOS isoform roles in organs where complete ablation of all NOS activity would be lethal or severely confound results [2].

In Vitro Cellular Assays for iNOS-Dependent Nitric Oxide Production

For standard in vitro experiments in macrophage (e.g., RAW 264.7) or other cell lines stimulated with LPS/cytokines, L-NIL serves as a reliable and well-characterized tool. Its IC50 for miNOS is 3.3 µM, and it effectively inhibits NO production in cell-based assays [1]. Researchers should be mindful of its moderate selectivity and verify that observed effects at higher concentrations are not due to crossover inhibition of constitutive NOS isoforms, particularly in primary cell types where eNOS or nNOS may be present.

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